molecular formula C24H27N3O3S2 B15096588 (Z)-N-(5-(4-(octyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)nicotinamide

(Z)-N-(5-(4-(octyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)nicotinamide

Katalognummer: B15096588
Molekulargewicht: 469.6 g/mol
InChI-Schlüssel: ITJDABDOSJZTNE-PGMHBOJBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-N-(5-(4-(octyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)nicotinamide is a synthetic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and material science. This compound features a unique structure that combines a nicotinamide moiety with a thioxothiazolidinone core, making it a subject of study for its biological and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(5-(4-(octyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)nicotinamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (Z)-N-(5-(4-(octyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)nicotinamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate .

Biology

Biologically, this compound has shown promise as an inhibitor of tyrosinase, an enzyme involved in melanin production. This makes it a potential candidate for developing skin-whitening agents and treatments for hyperpigmentation disorders .

Medicine

Additionally, its nicotinamide moiety could contribute to anti-inflammatory and neuroprotective effects .

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure may also make it useful in the design of novel catalysts .

Wirkmechanismus

The mechanism of action of (Z)-N-(5-(4-(octyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)nicotinamide primarily involves the inhibition of tyrosinase. The compound binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This inhibition is competitive, meaning the compound competes with the natural substrate (tyrosine) for binding to the enzyme .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets (Z)-N-(5-(4-(octyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)nicotinamide apart is its combination of the thioxothiazolidinone core with a nicotinamide moiety. This unique structure allows it to exhibit both tyrosinase inhibitory activity and potential anti-inflammatory effects, making it a versatile compound for various applications .

Eigenschaften

Molekularformel

C24H27N3O3S2

Molekulargewicht

469.6 g/mol

IUPAC-Name

N-[(5Z)-5-[(4-octoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-3-carboxamide

InChI

InChI=1S/C24H27N3O3S2/c1-2-3-4-5-6-7-15-30-20-12-10-18(11-13-20)16-21-23(29)27(24(31)32-21)26-22(28)19-9-8-14-25-17-19/h8-14,16-17H,2-7,15H2,1H3,(H,26,28)/b21-16-

InChI-Schlüssel

ITJDABDOSJZTNE-PGMHBOJBSA-N

Isomerische SMILES

CCCCCCCCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CN=CC=C3

Kanonische SMILES

CCCCCCCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CN=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.